![molecular formula C20H24FN3O3S B6574736 1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea CAS No. 1203182-50-6](/img/structure/B6574736.png)
1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
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Overview
Description
The compound “1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea” is a complex organic molecule. It contains a fluorophenyl group, a tetrahydroquinoline group, and a propane-1-sulfonyl group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The tetrahydroquinoline ring, for instance, is a heterocyclic compound that includes a nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group could make it susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which might enhance its ability to cross biological membranes .Scientific Research Applications
Antitumor Activity
The compound exhibits promising antitumor properties. Researchers have synthesized novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds demonstrated good to excellent inhibitory activity against CDC25B, a protein involved in cell division . The 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was particularly beneficial in enhancing anti-tumor activity.
Heterocyclic Pharmacology
Schiff bases with the 1,2,4-triazole ring are highly bioactive. These compounds have been studied for their antibacterial, antifungal, anti-inflammatory, and platelet aggregation properties . The 1,2,4-triazole ring itself is an important heterocyclic motif with diverse pharmacological potential.
Fluorine-Containing Compounds
Introduction of a fluorine atom into molecules often enhances biological and physical properties. Fluorine-containing drugs are frequently more therapeutically active than their non-fluorinated counterparts. Therefore, the development of synthetic methods for fluorine-containing compounds is crucial .
Medicinal Chemistry
1-[Bi-(4-fluorophenyl)methyl]piperazine serves as an essential intermediate in medicinal chemistry. Its derivatives exhibit various pharmacological activities, including antitumor effects against CDC25B, calcium antagonism, anti-oxidation, and anti-hypertensive properties .
Indole Derivatives
While not directly related to the compound, indole derivatives are also of interest due to their diverse biological applications. For instance, indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQLWAXDFCLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea |
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